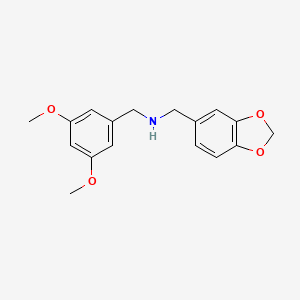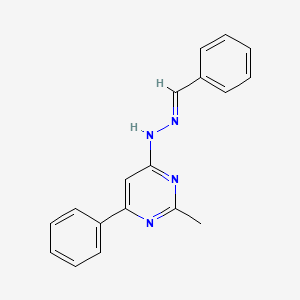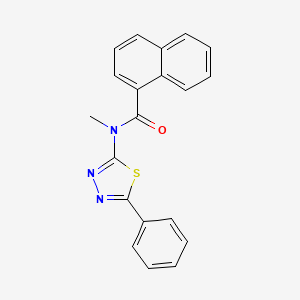
(1,3-benzodioxol-5-ylmethyl)(3,5-dimethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-benzodioxol-5-ylmethyl)(3,5-dimethoxybenzyl)amine, commonly known as TMA-2, is a psychoactive drug belonging to the amphetamine family. It is a potent hallucinogen and has been used in scientific research to study its mechanism of action and physiological effects.
Mecanismo De Acción
TMA-2 acts as a partial agonist at the 5-HT2A receptor, leading to an increase in serotonin release and activation of downstream signaling pathways. This results in altered perception, mood, and cognition, which are characteristic of the psychedelic experience.
Biochemical and Physiological Effects:
TMA-2 has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also alters perception, mood, and cognition, leading to profound changes in consciousness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMA-2 has several advantages for use in scientific research, including its high potency, selectivity for the 5-HT2A receptor, and ability to induce a profound psychedelic experience. However, its use is limited by its potential for abuse and its legal status in many countries.
Direcciones Futuras
There are several potential future directions for research on TMA-2, including its potential therapeutic applications for psychiatric disorders such as depression and anxiety. Further studies are needed to elucidate its mechanism of action and to develop safer and more effective psychedelic drugs for clinical use.
In conclusion, TMA-2 is a potent hallucinogen that has been used in scientific research to study its mechanism of action and physiological effects. It has potential therapeutic applications and may lead to the development of safer and more effective psychedelic drugs for clinical use. However, its use is limited by its potential for abuse and its legal status in many countries.
Métodos De Síntesis
TMA-2 can be synthesized using various methods, including the Leuckart-Wallach reaction and the reductive amination of 3,5-dimethoxybenzaldehyde with 1,3-benzodioxole-5-carboxylic acid. The synthesis of TMA-2 requires specialized equipment and knowledge of organic chemistry.
Aplicaciones Científicas De Investigación
TMA-2 has been used in scientific research to study its effects on the central nervous system and its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(3,5-dimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-19-14-5-13(6-15(8-14)20-2)10-18-9-12-3-4-16-17(7-12)22-11-21-16/h3-8,18H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKGEXRLSPKSQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-yl)-N-[(3,5-dimethoxyphenyl)methyl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)

![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)



![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)


![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)


![4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5693098.png)